2,6-diamino-4-(4-ethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
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Overview
Description
2,6-Diamino-4-(4-ethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound featuring a thiopyran ring substituted with amino groups, an ethoxyphenyl group, and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-(4-ethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate dicarbonitrile precursors with thiourea under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-4-(4-ethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Diamino-4-(4-ethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2,6-diamino-4-(4-ethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
- 2,6-Diamino-4-(4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
- 2,6-Diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile
Uniqueness
2,6-Diamino-4-(4-ethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with specific biological targets compared to its analogs .
Properties
IUPAC Name |
2,6-diamino-4-(4-ethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-2-20-10-5-3-9(4-6-10)13-11(7-16)14(18)21-15(19)12(13)8-17/h3-6,13H,2,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXGLCXVOZWOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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